molecular formula C8H6BrClFNO B7580794 N-(4-bromo-3-fluorophenyl)-2-chloroacetamide

N-(4-bromo-3-fluorophenyl)-2-chloroacetamide

Cat. No. B7580794
M. Wt: 266.49 g/mol
InChI Key: LFDLTZVKJWNCIF-UHFFFAOYSA-N
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Description

N-(4-bromo-3-fluorophenyl)-2-chloroacetamide, also known as BFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been investigated for its mechanism of action and biochemical and physiological effects. In

Mechanism of Action

N-(4-bromo-3-fluorophenyl)-2-chloroacetamide inhibits the function of ARF by binding to a specific site on the protein. This binding prevents ARF from interacting with other proteins and disrupts its ability to promote protein trafficking. The exact mechanism of N-(4-bromo-3-fluorophenyl)-2-chloroacetamide's binding to ARF is still under investigation, but it is believed to involve the formation of a covalent bond between the compound and a specific amino acid residue on the protein.
Biochemical and Physiological Effects:
N-(4-bromo-3-fluorophenyl)-2-chloroacetamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting protein trafficking, N-(4-bromo-3-fluorophenyl)-2-chloroacetamide has been shown to induce the unfolded protein response, which is a cellular stress response that occurs when proteins are misfolded or aggregated. N-(4-bromo-3-fluorophenyl)-2-chloroacetamide has also been shown to induce apoptosis, or programmed cell death, in certain types of cells.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-fluorophenyl)-2-chloroacetamide has a number of advantages for use in lab experiments. It is a relatively small molecule that can easily penetrate cells and tissues, making it useful for studying intracellular processes. N-(4-bromo-3-fluorophenyl)-2-chloroacetamide is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using N-(4-bromo-3-fluorophenyl)-2-chloroacetamide in lab experiments. It can be toxic to cells at high concentrations, and its effects can be variable depending on the cell type and experimental conditions.

Future Directions

There are a number of future directions for research on N-(4-bromo-3-fluorophenyl)-2-chloroacetamide. One area of interest is the development of new methods for synthesizing the compound that are more efficient or environmentally friendly. Another area of interest is the investigation of N-(4-bromo-3-fluorophenyl)-2-chloroacetamide's effects on different types of cells and tissues, particularly in the context of disease. N-(4-bromo-3-fluorophenyl)-2-chloroacetamide has been shown to have potential as a therapeutic agent for certain types of cancer, and further research in this area could lead to the development of new treatments. Finally, there is interest in using N-(4-bromo-3-fluorophenyl)-2-chloroacetamide as a tool for studying other aspects of cellular function beyond protein trafficking, such as membrane dynamics and lipid metabolism.

Synthesis Methods

N-(4-bromo-3-fluorophenyl)-2-chloroacetamide can be synthesized using various methods. One of the most common methods involves the reaction of 4-bromo-3-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization or column chromatography. Other methods involve the use of different starting materials or reagents, but the basic reaction mechanism remains the same.

Scientific Research Applications

N-(4-bromo-3-fluorophenyl)-2-chloroacetamide has been used in various scientific research applications, particularly in the field of biochemistry. One of its primary uses is as a tool for studying protein trafficking and secretion. N-(4-bromo-3-fluorophenyl)-2-chloroacetamide inhibits the function of a protein called ADP-ribosylation factor (ARF), which is involved in the transport of proteins from the endoplasmic reticulum to the Golgi apparatus. By inhibiting ARF, N-(4-bromo-3-fluorophenyl)-2-chloroacetamide disrupts this transport process and can be used to study the effects of protein trafficking on cellular function.

properties

IUPAC Name

N-(4-bromo-3-fluorophenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClFNO/c9-6-2-1-5(3-7(6)11)12-8(13)4-10/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDLTZVKJWNCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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